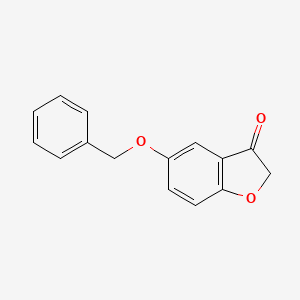

![molecular formula C11H22N2O3 B6352515 Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1154286-42-6](/img/structure/B6352515.png)

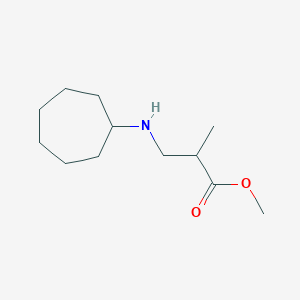

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of morpholine, which is a common moiety in various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a propanoic acid moiety via an ethylamino linker . The morpholine ring is a six-membered ring containing an oxygen atom and a nitrogen atom .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 230.3 . Other physical and chemical properties such as solubility, melting point, and reactivity would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

Analytical methods play a crucial role in determining the antioxidant activity of compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in studying antioxidants and their implications in food engineering, medicine, and pharmacy. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing a foundation for antioxidant analysis in complex samples (Munteanu & Apetrei, 2021).

Pharmacological Mechanisms of Tramadol

Tramadol, a compound with a mechanism that may share similarities with the target compound due to its morpholine component, showcases the complexity of drug action mechanisms. It acts as a micro-opioid receptor agonist with a lower affinity than morphine and inhibits the reuptake of monoamines like antidepressant drugs. Understanding the action mechanisms of tramadol, including its effects on various receptors, provides insights into developing drugs with specific targets and minimal side effects (Mimami, 2005).

Neuroprotection and Kynurenines

The metabolism of tryptophan through the kynurenine pathway, involving agonists and antagonists to neurotransmitter receptors, highlights the potential for neuroprotective strategies. Research into kynurenines, such as quinolinic acid and kynurenic acid, demonstrates the importance of these metabolites in neurological disorders. This pathway provides a framework for developing neuroprotective agents, illustrating how manipulating metabolic pathways can lead to therapeutic applications (Vámos et al., 2009).

Genotoxicity and Mutagenicity Studies

Research into the genotoxicity of compounds such as 1-ethyl-1-nitrosourea (ENU) emphasizes the importance of understanding the mutagenic potential of chemical agents. Studies on ENU, a potent ethylating agent, provide a basis for examining the mutagenic and carcinogenic risks associated with chemical exposure. This research area underscores the significance of assessing the safety and environmental impact of chemical compounds, which could be relevant for evaluating the target compound's potential effects (Shibuya & Morimoto, 1993).

Wirkmechanismus

Mode of Action

. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of the compound.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.

Eigenschaften

IUPAC Name |

methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNBBDREPCMPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCOCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B6352449.png)

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352529.png)